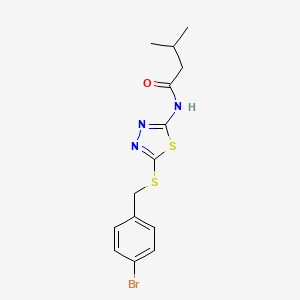
N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide is an intricate organic compound with a multifaceted structure, featuring a sulfonamide group and tetrahydroquinoline ring. This compound is of interest in multiple fields, including organic chemistry, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide generally involves a multistep process:
Formation of the Tetrahydroquinoline Core
Starting Material: : Aniline derivatives.
Reagents: : Catalysts such as palladium, and solvents like toluene.
Conditions: : Under reflux to cyclize and form the tetrahydroquinoline core.
Sulfonation Step
Reagents: : Sulfonyl chloride.
Conditions: : Basic medium, often using sodium hydroxide at low temperatures.
Amination
Reagents: : Ethylsulfonyl chloride.
Conditions: : Typically carried out in aqueous or mixed solvents under controlled temperatures.
Final Assembly
Reagents: : Propionyl chloride.
Conditions: : Anhydrous conditions to avoid hydrolysis.
Industrial Production Methods
Industrial production might employ high-throughput continuous flow reactors to optimize yield and purity, utilizing similar reagents and conditions but on a larger scale with more stringent quality controls.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation
Converts the tetrahydroquinoline ring to a quinoline ring.
Common Reagents: Potassium permanganate or chromium trioxide.
Conditions: Acidic medium.
Reduction
Reduces the sulfonamide group.
Common Reagents: Lithium aluminum hydride.
Conditions: Anhydrous, low temperatures.
Substitution
Reactions at the propionamide moiety.
Common Reagents: Halogenating agents.
Conditions: Varies with substitution desired.
Major Products
The main products vary depending on the reaction pathway:
Oxidation yields quinoline derivatives.
Reduction results in desulfonated products.
Substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
Reagents: : Used as a building block in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes due to the presence of the sulfonamide group.
Medicine
Drug Development: : Investigated for antimicrobial and anti-inflammatory properties.
Industry
Materials Science:
Mécanisme D'action
The compound's mechanism of action is often studied in terms of its interactions with biological molecules:
Molecular Targets: : May target enzymes that interact with sulfonamide and tetrahydroquinoline groups.
Pathways Involved: : Inhibitory effects on metabolic pathways in microorganisms or modulation of receptor activity in human cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide: .
N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-5-yl)sulfamoyl)phenyl)propionamide: .
Highlighting Uniqueness
Unique Tetrahydroquinoline Positioning: : Specific placement of the sulfonamide and propionamide groups.
Distinct Reactivity: : Unique patterns in oxidation and substitution reactions.
There you go! A deep dive into the compound. Any other fascinating topics in mind?
Propriétés
IUPAC Name |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-3-20(24)21-16-9-11-18(12-10-16)30(27,28)22-17-8-7-15-6-5-13-23(19(15)14-17)29(25,26)4-2/h7-12,14,22H,3-6,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVQWGDTFKVWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2955042.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)
![2-{[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole](/img/structure/B2955044.png)



![N-[[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2955049.png)

![N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide](/img/structure/B2955052.png)
![3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2955056.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2955057.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2955059.png)
![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2955060.png)

